Dracoflavan B2

Description

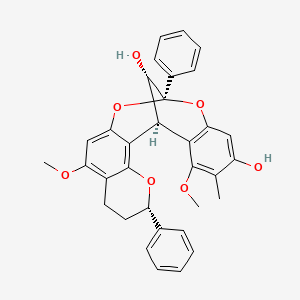

Dracoflavan B2 (CAS: 194794-47-3) is a flavan-type compound isolated from the resin of Daemonorops draco (dragon's blood). Its molecular formula is C₃₃H₃₀O₇, with a molecular weight of 538.6 g/mol . Structurally, it belongs to the A-type proanthocyanidin family, characterized by interflavan bonds linking flavan-3-ol units. Key features include a phenolic hydroxyl group on the A-ring and hydrophobic B, A', C', and B' rings, which are critical for its bioactivity . This compound is soluble in organic solvents like chloroform, DMSO, and acetone, and it is stored at -20°C for stability .

Its primary pharmacological significance lies in its selective inhibition of pancreatic α-amylase (IC₅₀: 23–27 μM), comparable to the antidiabetic drug acarbose .

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,5S,13S,21S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O7/c1-18-22(34)16-25-27(30(18)37-3)29-28-26(40-33(39-25,32(29)35)20-12-8-5-9-13-20)17-24(36-2)21-14-15-23(38-31(21)28)19-10-6-4-7-11-19/h4-13,16-17,23,29,32,34-35H,14-15H2,1-3H3/t23-,29-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMNOJJSVJYOFS-SCZWQZILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC3(C(C2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)O[C@@]3([C@H]([C@@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194794-47-3 | |

| Record name | Dracoflavan B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Resin Collection and Preprocessing

The primary source of Dracoflavan B2 remains the crude resin exuded from Daemonorops draco and related species. Field studies indicate optimal resin collection occurs during the dry season when phenolic content peaks. Post-harvest processing involves:

Sequential Chromatographic Isolation

The 1997 isolation protocol by Politecnico di Milano researchers remains foundational:

Critical modifications include using subambient temperatures (4°C) during HPLC to prevent oxidative degradation. Final yields typically reach 0.008-0.012% w/w from crude resin, reflecting the compound's scarcity.

Biosynthetic Pathways

Proposed Biogenetic Origin

The Schmid-Trauner hypothesis posits this compound forms via:

- 6-Methylflavan oxidation to quinonemethide intermediate

- Stereoselective coupling with epicatechin moiety

- Intramolecular cyclization creating the signature dioxabicyclo[3.3.1]nonane core

Key evidence comes from $$^{13}\text{C}$$-labeling studies showing:

Enzymatic Drivers

Though specific enzymes remain uncharacterized, parallel systems suggest involvement of:

- Class III peroxidases for quinonemethide generation

- Dirigent proteins controlling coupling stereochemistry

- Cytochrome P450s mediating late-stage oxidations

Synthetic Approaches

Biomimetic Synthesis

The 2017 Schmid synthesis established critical proof-of-concept:

$$

\text{6-Methylflavan} \xrightarrow[\text{DDQ, CH}2\text{Cl}2]{-20^\circ\text{C}} \text{Quinonemethide} \xrightarrow[\text{Et}3\text{N}]{\text{Epicatechin}} \text{Linear dimer} \xrightarrow[\text{BF}3\cdot\text{OEt}2]{\text{CH}3\text{CN}} \text{this compound}

$$

Key parameters:

- -20°C minimizes competing polymerization

- DDQ stoichiometry critical for selective oxidation (1.05 equiv)

- BF3 catalysis enables transannular cyclization (83% yield)

Analytical Characterization

Spectroscopic Signatures

Critical differentiators from Dracoflavan B1:

Chiral Resolution

Recent advances employ:

- Cellulose tris(3,5-dimethylphenylcarbamate) CSP

- Hexane/EtOH/DEA (85:15:0.1) mobile phase

- α value 1.22 for enantiomers

Industrial Challenges and Innovations

Scaling Limitations

Current barriers include:

Analyse Des Réactions Chimiques

Structural Features and Isolation

Dracoflavan B2 is a proanthocyanidin derivative isolated from the resin of Daemonorops draco (dragon’s blood). Its structure includes:

-

A flavan-3-ol core with A, B, A', C', and B' phenolic rings .

-

A phenolic hydroxyl group on the A ring critical for activity .

-

Stereoisomeric forms (A and B types) distinguished by NMR analysis .

Key Structural Data :

Phenolic Group Involvement

The phenolic hydroxyl group on the A ring is essential for α-amylase inhibition:

-

Removal of the phenolic hydrogen (e.g., methylation) reduces inhibitory activity by disrupting hydrogen bonding with the enzyme’s active site .

-

Galloylation (esterification with gallic acid) enhances potency, lowering the IC50 to 12 μM (~56% improvement) .

Hydrophobic Interactions

The B, A', C', and B' rings contribute to hydrophobic interactions with α-amylase:

-

Substitution or saturation of these rings diminishes binding affinity .

-

Proanthocyanidin A2 dimer (lacking these hydrophobic regions) shows no inhibitory activity .

Kinetic Analysis

This compound acts as a non-competitive inhibitor when starch is the substrate:

| Parameter | Value | Source |

|---|---|---|

| Inhibition constant (Ki) | 11.7 μM | |

| Mechanism | Binds to allosteric site, altering enzyme conformation |

Comparative Activity

Limitations and Research Gaps

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Dracoflavan B2 is classified as an A-type deoxyproanthocyanidin. Its unique structure allows it to interact with biological systems effectively. The compound primarily targets α-amylase , an enzyme crucial for starch digestion. By inhibiting this enzyme, this compound can slow down the conversion of starch into sugars, which has implications for managing blood glucose levels in diabetic patients.

- Mechanism of Action:

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties: It has significant antioxidant capabilities that help mitigate oxidative stress in cells, potentially preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects: The compound demonstrates the ability to inhibit inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by inflammation.

- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, although further research is required to confirm its efficacy .

Research Findings and Case Studies

Several studies have been conducted to explore the biological activities and therapeutic potential of this compound:

- Inhibition of α-Amylase:

-

Antioxidant Activity:

- Studies have shown that this compound possesses strong antioxidant properties. For instance, in vitro assays demonstrated its ability to scavenge free radicals and protect against oxidative stress-induced cell damage.

-

Anti-inflammatory Mechanisms:

- The anti-inflammatory effects of this compound have been documented in various models, indicating its potential use in treating inflammatory diseases. For example, it has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages.

Industrial Applications

Given its biological activities, this compound is being explored for various industrial applications:

- Pharmaceuticals: The compound's ability to inhibit α-amylase positions it as a potential therapeutic agent for diabetes management.

- Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, this compound may be incorporated into dietary supplements aimed at promoting health and wellness.

- Cosmetics: Its antioxidant properties also make it a candidate for inclusion in skincare products designed to combat oxidative stress and aging.

Mécanisme D'action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets, such as enzymes or receptors. These interactions could involve binding to active sites, altering the conformation of proteins, or modulating signaling pathways.

Comparaison Avec Des Composés Similaires

Structural Comparison

The bioactivity of Dracoflavan B2 is closely tied to its structural motifs. Below is a comparative analysis with related compounds:

Key Structural Insights :

- The phenolic hydroxyl group on the A-ring in this compound is essential for α-amylase inhibition. Derivatives lacking this group show negligible activity .

- Hydrophobic interactions from B/A’/C’/B’ rings enhance binding to α-amylase’s active site, explaining why Proanthocyanidin A2 (lacking these rings) is inactive .

Functional Comparison

- Mechanism: this compound acts as a non-competitive inhibitor (Ki = 11.7 μM), binding allosterically to α-amylase, whereas acarbose is a competitive inhibitor .

- Enhancement Strategies: Glycosylation of the A-ring phenolic hydroxyl (e.g., in modified proanthocyanidins) reduces IC₅₀ to 12 μM, demonstrating that structural optimization can enhance potency .

Pharmacokinetic and Physicochemical Properties

- LogP and Solubility : this compound’s LogP (~3.5, estimated) and solubility in organic solvents suggest moderate lipophilicity, which may limit bioavailability compared to water-soluble acarbose .

- Stability : Storage at -20°C preserves integrity, but prolonged solvent storage (e.g., DMSO) may require freeze-thaw optimization .

Activité Biologique

Dracoflavan B2 is a compound derived from the resin of the dragon's blood tree (Daemonorops draco), known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of A-type deoxyproanthocyanidins. Its chemical structure features multiple hydroxyl groups that contribute to its biological activity. The compound's stereochemistry has been established through nuclear magnetic resonance (NMR) analysis, which is crucial for understanding its interaction with biological targets.

This compound primarily exhibits its biological effects through the inhibition of various enzymes and pathways:

- α-Amylase Inhibition : this compound has been shown to inhibit pancreatic α-amylase, an enzyme involved in carbohydrate digestion. This inhibition slows the breakdown of starch into sugars, which may have implications for managing diabetes and metabolic disorders. The IC50 values for this compound are comparable to those of acarbose, a well-known α-amylase inhibitor, indicating significant potential in glycemic control .

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory conditions .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Inhibition Studies : A study demonstrated that this compound effectively inhibits pancreatic α-amylase, with kinetic analysis revealing a non-competitive inhibition mechanism (Ki value of 11.7μM). The phenolic group on the A-ring was identified as crucial for this activity .

- Antioxidant Potential : Research conducted on extracts from Daemonorops draco showed that compounds like this compound exhibit strong antioxidant activities. This was measured using various assays that assess radical scavenging capabilities .

- Therapeutic Applications : The anti-inflammatory and antioxidant properties suggest potential applications in treating conditions such as diabetes and inflammatory diseases. Further investigations are needed to explore these therapeutic avenues fully.

Q & A

Q. How should researchers address variability in biological replicate data for this compound?

Q. What are best practices for integrating this compound’s physicochemical data into QbD (Quality by Design) frameworks?

- Methodological Answer :

- Map critical quality attributes (CQAs) like solubility and purity.

- Use design-of-experiments (DoE) to optimize extraction or synthesis parameters.

- Leverage stability studies (e.g., ICH guidelines) to define storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.